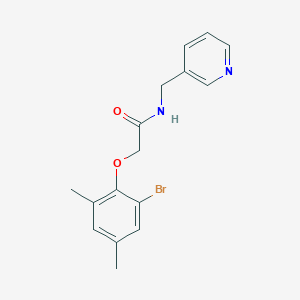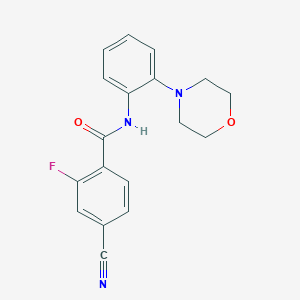
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. In
Wirkmechanismus
The exact mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, leading to its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, it has been shown to reduce the production of inflammatory cytokines and chemokines. In biological research, it has been used as a tool to study the role of certain proteins in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective tool for research. However, one limitation is its solubility. This compound is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and the optimal dosage and administration. Another area of interest is its potential use as an anti-inflammatory agent. Future studies could explore its mechanism of action and potential use in treating inflammatory diseases. Additionally, this compound could be used as a tool to study the role of certain proteins in various physiological processes. Further research could explore its potential use in this area.
Synthesemethoden
The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-bromo-4,6-dimethylphenol with pyridine-3-carboxaldehyde, followed by the reaction with N-(chloroacetyl)pyridine-3-methylamine. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been tested for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential use as an anti-inflammatory agent. In biological research, it has been used as a tool to study the role of certain proteins in various physiological processes.
Eigenschaften
Molekularformel |
C16H17BrN2O2 |
|---|---|
Molekulargewicht |
349.22 g/mol |
IUPAC-Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-6-12(2)16(14(17)7-11)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
DCNWLYGGFQYUFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NCC2=CN=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NCC2=CN=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)


![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)




